
3-(4-fluorophenyl)-5-(2-oxochromen-3-yl)-1H-imidazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-(4-fluorophenyl)-5-(2-oxochromen-3-yl)-1H-imidazol-2-one" is a chemically synthesized molecule that likely belongs to a class of organic compounds known for their potential in various fields of chemistry and pharmacology due to the presence of imidazole and chromen (coumarin) derivatives.
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step organic reactions, starting from basic building blocks like phenyl or substituted phenyl compounds, imidazoles, and chromen derivatives. A common method might include the reaction of ethyl hydrazinecarboxylates with N-(3-aminopropyl)imidazol to form imidazol-ones, with variations in substituents leading to different derivatives (Ünver et al., 2009).
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized using spectroscopic techniques (UV-vis, IR, NMR) and confirmed through X-ray crystallography. The imidazole core often exhibits planarity, contributing to the compound's stability and reactivity (Sharma et al., 2017).
Chemical Reactions and Properties
Compounds in this category participate in various chemical reactions, including oxidative processes, Friedel-Crafts reactions, and more specific reactions tailored to modify the core imidazole or chromen structures. Their reactivity is influenced by the presence of substituents, which can introduce electronic and steric effects (Zhou et al., 2009).
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystal structure, are crucial for understanding the compound's behavior in different environments. These properties are determined using various analytical methods and can significantly affect the compound's applications and handling (Jayashree et al., 2019).
Chemical Properties Analysis
The chemical properties, such as reactivity towards acids/bases, photostability, and fluorescence, are key to the compound's potential applications. For instance, modifications on the imidazole unit can lead to compounds with significant fluorescence properties, useful in materials science and biological labeling (Miura et al., 2021).
Aplicaciones Científicas De Investigación
Pharmacophore Design of p38α MAP Kinase Inhibitors
Compounds with an imidazole scaffold, similar to the one mentioned, are known as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase, which is responsible for the release of proinflammatory cytokines. These inhibitors are designed based on the structural information obtained from crystal structures of p38 in complex with small organic ligands. The design aims at achieving high binding selectivity and potency by manipulating the substituents on the imidazole scaffold, making such compounds valuable in addressing inflammatory diseases (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Synthesis and Transformation of 4-Phosphorylated Derivatives of 1,3-Azoles
Research on the synthesis of 4-phosphorylated derivatives of 1,3-azoles, including imidazoles, has highlighted their chemical and biological properties. These derivatives exhibit a range of activities such as insectoacaricidal, anti-blastic, sugar-lowering, and antihypertensive effects. The study of these compounds contributes to the understanding of their potential applications in medicine and agriculture (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).
Antioxidant Activity Determination Methods
Although not directly linked to the specific compound , research into methods for determining antioxidant activity is relevant to the broader category of compounds including flavonoids and imidazolones. Such studies focus on various assays to evaluate the antioxidant capacity, which is crucial in pharmaceutical development for mitigating oxidative stress-related diseases (Munteanu & Apetrei, 2021).
Synthetic Routes and Applications of Oxadiazoles
Oxadiazoles and their derivatives, closely related to the chemical structure of the compound of interest, are highlighted for their ease of synthesis and potential as chemosensors, particularly for metal-ion sensing. These compounds' photoluminescent quantum yield and thermal stability make them suitable for a variety of applications in sensing and material science (Sharma, Om, & Sharma, 2022).
Propiedades
IUPAC Name |
3-(4-fluorophenyl)-5-(2-oxochromen-3-yl)-1H-imidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11FN2O3/c19-12-5-7-13(8-6-12)21-10-15(20-18(21)23)14-9-11-3-1-2-4-16(11)24-17(14)22/h1-10H,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLUCBDIPSNKYEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CN(C(=O)N3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)cyclohexanesulfonamide](/img/structure/B2487509.png)
![1-(4-Tert-butylphenyl)-1-[(2,4-dimethoxyphenyl)methyl]-3-methylthiourea](/img/structure/B2487510.png)
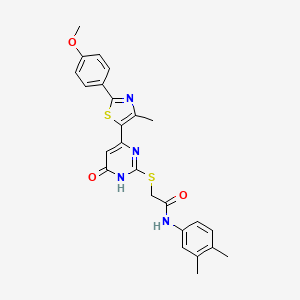
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-ethoxyphenyl)methanone](/img/structure/B2487512.png)

![3-(4-chlorophenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2487514.png)

![1-[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]-2-tert-butyl-1H-1,3-benzodiazole](/img/structure/B2487521.png)
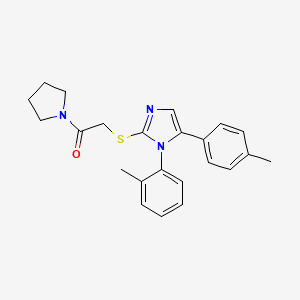

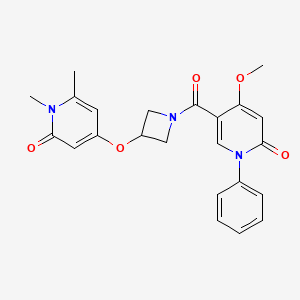
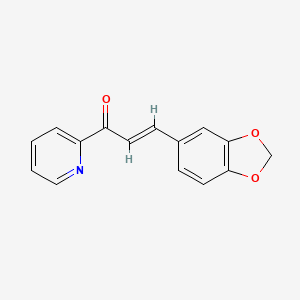
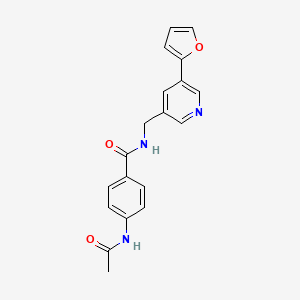
![N-(2-ethylphenyl)-2-[6-(4-ethylphenyl)-2-(methylthio)-5,7-dioxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]acetamide](/img/structure/B2487532.png)